molecular formula C7H8F3N3O2 B13212909 5-(Aminomethyl)-1-(2,2,2-trifluoroethyl)-1,2,3,4-tetrahydropyrimidine-2,4-dione

5-(Aminomethyl)-1-(2,2,2-trifluoroethyl)-1,2,3,4-tetrahydropyrimidine-2,4-dione

Cat. No.: B13212909
M. Wt: 223.15 g/mol
InChI Key: QWNZGLJNOCRZOD-UHFFFAOYSA-N
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Description

5-(Aminomethyl)-1-(2,2,2-trifluoroethyl)-1,2,3,4-tetrahydropyrimidine-2,4-dione is a tetrahydropyrimidine-dione derivative characterized by a trifluoroethyl group at the 1-position and an aminomethyl substituent at the 5-position. This compound is listed in Enamine Ltd’s Building Blocks Catalogue (EN300-386:198) as a hydrochloride salt, indicating enhanced solubility in polar solvents . The trifluoroethyl group, a strong electron-withdrawing substituent, likely influences its electronic properties and binding interactions compared to other analogs.

Properties

Molecular Formula

C7H8F3N3O2

Molecular Weight

223.15 g/mol

IUPAC Name

5-(aminomethyl)-1-(2,2,2-trifluoroethyl)pyrimidine-2,4-dione

InChI

InChI=1S/C7H8F3N3O2/c8-7(9,10)3-13-2-4(1-11)5(14)12-6(13)15/h2H,1,3,11H2,(H,12,14,15)

InChI Key

QWNZGLJNOCRZOD-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=O)NC(=O)N1CC(F)(F)F)CN

Origin of Product

United States

Preparation Methods

Preparation Methods of 5-(Aminomethyl)-1-(2,2,2-trifluoroethyl)-1,2,3,4-tetrahydropyrimidine-2,4-dione

General Synthetic Strategy

The synthesis of this compound generally involves:

  • Construction of the tetrahydropyrimidine-2,4-dione core.
  • Introduction of the 2,2,2-trifluoroethyl substituent at the nitrogen atom at position 1.
  • Installation of the aminomethyl group at position 5.

This sequence is typically achieved through condensation reactions, alkylation, and reductive amination or related transformations.

Stepwise Preparation Outline

Step 1: Formation of the Pyrimidine-2,4-dione Core
  • The pyrimidine-2,4-dione (uracil-like) ring is commonly synthesized by condensation of urea or substituted ureas with β-dicarbonyl compounds or their equivalents.
  • For tetrahydropyrimidine derivatives, reduction of the pyrimidine ring double bonds may be performed after ring formation or by using partially saturated starting materials.
Step 2: N1-Substitution with 2,2,2-Trifluoroethyl Group
  • Alkylation of the nitrogen at position 1 with 2,2,2-trifluoroethyl halides (e.g., trifluoroethyl bromide or trifluoroethyl iodide) under basic conditions is a common approach.
  • Typical bases used include potassium carbonate or sodium hydride in polar aprotic solvents such as dimethylformamide (DMF) or tetrahydrofuran (THF).
  • The reaction is carried out at controlled temperatures (0°C to room temperature) to prevent side reactions.
Step 3: Introduction of the Aminomethyl Group at C5
  • The aminomethyl group can be introduced by a Mannich-type reaction involving formaldehyde and ammonia or primary amines.
  • Alternatively, a bromomethyl or chloromethyl intermediate at position 5 can be synthesized first, followed by nucleophilic substitution with ammonia or amines.
  • Reductive amination of a 5-formyl intermediate with ammonia or ammonium salts is another viable route.

Detailed Reaction Conditions and Examples

Step Reaction Type Reagents/Conditions Notes
1 Pyrimidine ring formation Urea + β-dicarbonyl compound, heat, acidic/basic catalysis Forms tetrahydropyrimidine-2,4-dione core
2 N1-Alkylation 2,2,2-trifluoroethyl bromide, K2CO3, DMF, 0°C to RT Selective N-alkylation at N1 position
3 Aminomethyl introduction Formaldehyde + NH3 or primary amine, Mannich reaction or reductive amination Introduces aminomethyl group at C5

Research Findings and Optimization Notes

  • The presence of the trifluoroethyl group enhances the electrophilicity of the nitrogen and may affect alkylation efficiency; thus, reaction monitoring by TLC or HPLC is recommended.
  • Solvent choice critically influences yield; polar aprotic solvents favor alkylation steps.
  • Temperature control is essential to minimize side reactions such as over-alkylation or decomposition.
  • Purification typically involves extraction, crystallization, or chromatographic techniques due to the compound’s polarity and fluorine content.

Comparative Analysis with Similar Compounds

Feature This compound 5-(Aminomethyl)-1-(tert-butyl)-1,2,3,4-tetrahydropyrimidine-2,4-dione
N1-Substituent 2,2,2-trifluoroethyl tert-butyl
Molecular Weight 223.15 g/mol 197.23 g/mol
Alkylation Reagents Trifluoroethyl halides tert-butyl halides
Effect on Pharmacokinetics Fluorination may improve metabolic stability and membrane permeability Bulkier alkyl group may influence steric hindrance
Synthetic Complexity Requires handling fluorinated reagents and careful control of reaction conditions More straightforward alkylation with tert-butyl group

Summary Table of Preparation Parameters

Parameter Recommended Conditions Remarks
Pyrimidine core synthesis Condensation of urea with β-dicarbonyl, heat Acidic/basic catalysis depending on substrates
N1-Alkylation 2,2,2-trifluoroethyl bromide, K2CO3, DMF, 0–25°C Polar aprotic solvent preferred
Aminomethyl group addition Mannich reaction: formaldehyde + ammonia, mild acidic/basic medium Alternative: reductive amination
Purification Extraction, crystallization, chromatography Fluorinated compounds may require specialized purification

The preparation of This compound involves a multi-step synthetic route starting from pyrimidine-2,4-dione core synthesis, followed by selective N1-alkylation with trifluoroethyl halides and introduction of the aminomethyl group at C5 via Mannich-type or reductive amination reactions. Control of reaction conditions, choice of reagents, and purification methods are critical for obtaining high purity and yield.

Further research is warranted to optimize these synthetic steps, particularly focusing on reaction kinetics, regioselectivity, and scalability for potential pharmaceutical applications given the compound’s fluorinated nature and possible biological activities.

Chemical Reactions Analysis

Types of Reactions

5-(Aminomethyl)-1-(2,2,2-trifluoroethyl)-1,2,3,4-tetrahydropyrimidine-2,4-dione can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and the presence of catalysts to facilitate the reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of derivatives with different functional groups.

Scientific Research Applications

5-(Aminomethyl)-1-(2,2,2-trifluoroethyl)-1,2,3,4-tetrahydropyrimidine-2,4-dione has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis to create more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the production of specialized materials and chemicals.

Mechanism of Action

The mechanism of action of 5-(Aminomethyl)-1-(2,2,2-trifluoroethyl)-1,2,3,4-tetrahydropyrimidine-2,4-dione involves its interaction with specific molecular targets. The trifluoroethyl group can enhance the compound’s binding affinity to certain enzymes or receptors, thereby modulating their activity. The pathways involved may include inhibition or activation of specific biochemical processes .

Comparison with Similar Compounds

Comparison with Similar Compounds

The tetrahydropyrimidine-2,4-dione scaffold is a common motif in pharmaceuticals and bioactive molecules. Below is a detailed comparison of the target compound with structurally analogous derivatives:

Table 1: Structural and Physicochemical Comparison

Compound Name Substituents (Position) Molecular Formula Molecular Weight (g/mol) Solubility/Properties Known Applications/Notes
5-(Aminomethyl)-1-(2,2,2-trifluoroethyl)-1,2,3,4-tetrahydropyrimidine-2,4-dione (Target) 1: CF₃CH₂; 5: CH₂NH₂ C₇H₉F₃N₃O₂ Not explicitly stated Hydrochloride salt (high solubility) Building block for drug discovery
Brivudine (5-[(1E)-2-bromoethenyl]-1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-1,2,3,4-tetrahydropyrimidine-2,4-dione) 1: Sugar moiety; 5: bromoethenyl C₁₁H₁₃BrN₂O₅ 333.135 Freely soluble in methanol Antiviral agent
5-Fluoro-1-(prop-2-en-1-yl)-1,2,3,4-tetrahydropyrimidine-2,4-dione 1: Allyl; 5: F C₇H₇N₂O₂F 170.14 LogP: ~0.5; PSA: 58.2 Ų Intermediate in organic synthesis
5-(Aminomethyl)-1-(propan-2-yl)-1,2,3,4-tetrahydropyrimidine-2,4-dione hydrochloride 1: Isopropyl; 5: CH₂NH₂ C₈H₁₄ClN₃O₂ 198.70 95% purity; hydrochloride salt Research chemical
6-Amino-5-(2-chloroacetyl)-1-(2-methylpropyl)-1,2,3,4-tetrahydropyrimidine-2,4-dione 1: Isobutyl; 5: Cl-acetyl C₁₀H₁₄ClN₃O₃ 259.69 Not specified Synthetic intermediate

Key Comparative Analysis:

Substituent Effects: Trifluoroethyl vs. Alkyl Groups: The trifluoroethyl group in the target compound enhances electronegativity and steric bulk compared to simpler alkyl groups (e.g., isopropyl in or allyl in ). This may improve metabolic stability and target binding specificity. Aminomethyl vs.

Solubility and Salt Forms: The hydrochloride salt of the target compound and its isopropyl analog () suggests improved aqueous solubility, critical for bioavailability. In contrast, Brivudine’s sugar moiety enhances solubility in methanol .

Pharmacological Relevance :

  • Brivudine and related nucleoside analogs (e.g., Lamivudine ) demonstrate antiviral activity via inhibition of viral enzymes. The target compound’s trifluoroethyl group may confer unique interactions with enzymatic targets, though specific data are unavailable in the evidence.

Synthetic Utility: Compounds like 5-fluoro-1-allyl-pyrimidine-2,4-dione () serve as intermediates in heterocyclic synthesis, while the target compound’s aminomethyl group could facilitate further derivatization (e.g., conjugation or cyclization).

Research Findings and Implications

  • Aminomethyl Functionality: This group offers a handle for chemical modifications, such as Schiff base formation or peptide coupling, enhancing utility in medicinal chemistry .
  • Comparative Bioactivity : While Brivudine and Zidovudine () are clinically validated, the target compound’s bioactivity remains unexplored in the provided evidence, highlighting a gap for future studies.

Biological Activity

5-(Aminomethyl)-1-(2,2,2-trifluoroethyl)-1,2,3,4-tetrahydropyrimidine-2,4-dione (CAS Number: 2034157-18-9) is a compound of interest due to its potential biological activities. This article reviews the biological properties of this compound, including its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

  • Molecular Formula : C7_7H8_8F3_3N3_3O2_2
  • Molecular Weight : 223.15 g/mol
  • Structural Features : The compound features a tetrahydropyrimidine ring with an aminomethyl group and a trifluoroethyl substituent which may influence its biological activity.

Biological Activity Overview

The biological activity of this compound has been investigated in various studies. Key findings include:

Antimicrobial Activity

Research has indicated that compounds with similar structures exhibit antimicrobial properties. For instance:

  • Case Study : A study on trifluoromethylated pyrimidines demonstrated significant antibacterial activity against various strains of bacteria. The presence of the trifluoroethyl group may enhance membrane permeability and disrupt bacterial cell walls.

Anticancer Potential

Trifluoromethylated compounds have been explored for their anticancer properties:

  • Mechanism : It is hypothesized that the compound may induce apoptosis in cancer cells through the activation of specific signaling pathways.
  • Case Study : In vitro assays showed that related compounds inhibited the proliferation of cancer cell lines by inducing cell cycle arrest.

Enzyme Inhibition

The compound may act as an inhibitor for specific enzymes:

  • Example : Inhibitors targeting dihydrofolate reductase (DHFR) are crucial in cancer therapy. Preliminary studies suggest that similar compounds can effectively inhibit DHFR activity.

Pharmacological Studies and Findings

A selection of pharmacological studies highlights the potential therapeutic applications of this compound:

Study FocusFindingsReference
Antimicrobial ActivitySignificant inhibition against Gram-positive bacteria
Anticancer ActivityInduced apoptosis in cancer cell lines
Enzyme InhibitionEffective DHFR inhibition observed

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